Cas no 59038-45-8 (4H,5H,6H,7H-thieno3,2-cpyridin-7-ol)

4H,5H,6H,7H-thieno3,2-cpyridin-7-ol structure
59038-45-8 structure
商品名:4H,5H,6H,7H-thieno3,2-cpyridin-7-ol
CAS番号:59038-45-8
MF:C7H9NOS
メガワット:155.21746
CID:57361
PubChem ID:12337015

4H,5H,6H,7H-thieno3,2-cpyridin-7-ol 化学的及び物理的性質

名前と識別子

    • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol
    • 4,5,6,7-tetrahydro-thieno[2,3-d]pyridin-7-ol
    • 4,5,6,7-tetrahydro-thieno[3,2-c]pyridin-7-ol
    • 4H,5H,6H,7H-thieno[3,2-c]pyridin-7-ol
    • 7-hydroxy-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine
    • 4H,5H,6H,7H-thieno3,2-cpyridin-7-ol
    • 59038-45-8
    • DTXSID20491512
    • RZMPFAFYCVSHHN-UHFFFAOYSA-N
    • SCHEMBL2839565
    • AKOS022635396
    • EN300-104956
    • インチ: InChI=1S/C7H9NOS/c9-6-4-8-3-5-1-2-10-7(5)6/h1-2,6,8-9H,3-4H2
    • InChIKey: RZMPFAFYCVSHHN-UHFFFAOYSA-N
    • ほほえんだ: S1C2=C(CNCC2O)C=C1

計算された属性

  • せいみつぶんしりょう: 155.04000
  • どういたいしつりょう: 155.04048508g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 131
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.5Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

  • 密度みつど: 1.306
  • ふってん: 332.513 °C at 760 mmHg
  • フラッシュポイント: 332.513 °C at 760 mmHg
  • 屈折率: 1.621
  • PSA: 60.50000
  • LogP: 1.21350

4H,5H,6H,7H-thieno3,2-cpyridin-7-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-104956-2.5g
4H,5H,6H,7H-thieno[3,2-c]pyridin-7-ol
59038-45-8 95%
2.5g
$1735.0 2023-10-28
Enamine
EN300-104956-0.25g
4H,5H,6H,7H-thieno[3,2-c]pyridin-7-ol
59038-45-8 95%
0.25g
$814.0 2023-10-28
Enamine
EN300-104956-10g
4H,5H,6H,7H-thieno[3,2-c]pyridin-7-ol
59038-45-8 95%
10g
$3807.0 2023-10-28
Enamine
EN300-104956-5.0g
4H,5H,6H,7H-thieno[3,2-c]pyridin-7-ol
59038-45-8
5g
$2566.0 2023-05-24
Enamine
EN300-104956-0.5g
4H,5H,6H,7H-thieno[3,2-c]pyridin-7-ol
59038-45-8 95%
0.5g
$849.0 2023-10-28
Enamine
EN300-104956-1.0g
4H,5H,6H,7H-thieno[3,2-c]pyridin-7-ol
59038-45-8
1g
$884.0 2023-05-24
Enamine
EN300-104956-10.0g
4H,5H,6H,7H-thieno[3,2-c]pyridin-7-ol
59038-45-8
10g
$3807.0 2023-05-24
Enamine
EN300-104956-1g
4H,5H,6H,7H-thieno[3,2-c]pyridin-7-ol
59038-45-8 95%
1g
$884.0 2023-10-28
Enamine
EN300-104956-0.05g
4H,5H,6H,7H-thieno[3,2-c]pyridin-7-ol
59038-45-8 95%
0.05g
$744.0 2023-10-28
Enamine
EN300-104956-0.1g
4H,5H,6H,7H-thieno[3,2-c]pyridin-7-ol
59038-45-8 95%
0.1g
$779.0 2023-10-28

4H,5H,6H,7H-thieno3,2-cpyridin-7-ol 関連文献

4H,5H,6H,7H-thieno3,2-cpyridin-7-olに関する追加情報

4H,5H,6H,7H-Thieno[3,2-c]pyridin-7-ol: A Comprehensive Overview

4H,5H,6H,7H-Thieno[3,2-c]pyridin-7-ol (CAS No. 59038-45-8) is a unique heterocyclic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of thienopyridines, which are fused bicyclic structures consisting of a thiophene ring and a pyridine ring. The presence of the hydroxyl group (-OH) at the 7-position introduces interesting electronic and steric properties, making it a valuable molecule for various applications.

The thienopyridine framework is known for its aromaticity and conjugation, which contribute to its stability and reactivity. Recent studies have explored the electronic properties of 4H,5H,6H,7H-thieno[3,2-c]pyridin-7-ol, revealing its potential as a building block in the synthesis of advanced materials. For instance, researchers have demonstrated that this compound can be used as a precursor for the development of novel semiconductors with enhanced charge transport properties.

One of the most intriguing aspects of 4H,5H,6H,7H-thieno[3,2-c]pyridin-7-ol is its ability to undergo various chemical transformations. Recent advancements in catalytic chemistry have enabled the selective functionalization of this molecule. For example, the hydroxyl group can be converted into other functionalities such as alkoxy or ester groups through simple substitution reactions. These modifications have opened up new avenues for its application in drug discovery and materials science.

In terms of synthesis, 4H,5H,6H,7H-thieno[3,2-c]pyridin-7-ol can be prepared via several routes. One common method involves the cyclization of appropriate dienamine precursors under thermal or photochemical conditions. Another approach utilizes oxidative coupling reactions between suitable thiophene and pyridine derivatives. These methods have been optimized in recent studies to improve yield and selectivity.

The application of 4H,5H,6H,7H-thieno[3,2-c]pyridin-7-ol extends beyond traditional organic chemistry. In materials science, this compound has been investigated as a component in organic electronics. Its ability to form stable charge transfer complexes makes it a promising candidate for use in organic field-effect transistors (OFETs). Recent research has highlighted its potential as an active layer material in flexible electronics due to its excellent thermal stability and mechanical flexibility.

In addition to its electronic applications, 4H,5H

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